molecular formula C17H11ClN6O B2867603 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide CAS No. 891114-30-0

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide

Cat. No.: B2867603
CAS No.: 891114-30-0
M. Wt: 350.77
InChI Key: MUCJOZFKVWNVQZ-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide is a complex organic compound belonging to the class of phenylpyridazines[_{{{CITATION{{{1{N-Methyl-N-3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl ...{{{CITATION{{{2{Design, synthesis, biological evaluation, and docking studies of novel ...](https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra04036h)[{{{CITATION{{{_3{N-substituted -N-(3-(1,2,4-triazolo-(4,3-b)pyridazin-6-yl)phenyl ...](https://patents.justia.com/patent/4892873).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazines and α-haloketones

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide has shown potential as a biological probe. It can be used to study enzyme inhibition and protein interactions.

Medicine: This compound has been investigated for its antitumor properties. It acts as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting various diseases. Its versatility and reactivity make it a valuable asset in drug discovery and development.

Comparison with Similar Compounds

Uniqueness: N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide stands out due to its dual inhibitory activity against c-Met and Pim-1. This dual inhibition is not commonly found in other similar compounds, making it a unique and valuable molecule in cancer research.

Properties

IUPAC Name

6-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN6O/c18-15-6-4-12(9-19-15)17(25)21-13-3-1-2-11(8-13)14-5-7-16-22-20-10-24(16)23-14/h1-10H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCJOZFKVWNVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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